molecular formula C28H31FN2O4S B289345 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B289345
分子量: 510.6 g/mol
InChIキー: PEALLTNLZKCSFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.

作用機序

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK by TAK-659 leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways in B cells, leading to inhibition of cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in B cell malignancies and inhibit the growth of xenografts in mice. In addition, TAK-659 has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.

実験室実験の利点と制限

TAK-659 is a potent and selective inhibitor of BTK, with low nanomolar potency in biochemical and cellular assays. TAK-659 has also shown favorable pharmacokinetic properties in preclinical studies, with good oral bioavailability and long half-life. However, TAK-659 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
List of

将来の方向性

1. Clinical trials of TAK-659 in B cell malignancies and autoimmune diseases.
2. Combination therapy of TAK-659 with other targeted therapies or chemotherapy drugs.
3. Development of biomarkers to predict response to TAK-659.
4. Investigation of the mechanism of resistance to TAK-659 and development of strategies to overcome resistance.
5. Evaluation of the safety and efficacy of TAK-659 in combination with immunotherapy agents.
6. Investigation of the role of BTK inhibition in other diseases, such as allergic and inflammatory disorders.

合成法

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the key intermediate, 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is then coupled with 2,5-dimethoxyaniline and 4-fluorobenzoyl chloride to yield the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In a study published in the journal Blood, TAK-659 was shown to inhibit BTK activity and downstream signaling pathways in primary chronic lymphocytic leukemia (CLL) cells and CLL cell lines. TAK-659 also induced apoptosis (programmed cell death) in CLL cells and inhibited the growth of CLL xenografts in mice.
In another study published in the journal Cancer Research, TAK-659 was shown to inhibit the growth of diffuse large B cell lymphoma (DLBCL) cell lines and xenografts in mice. TAK-659 also enhanced the anti-tumor activity of the chemotherapy drug rituximab in DLBCL xenografts.

特性

分子式

C28H31FN2O4S

分子量

510.6 g/mol

IUPAC名

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H31FN2O4S/c1-28(2,3)17-8-12-20-23(14-17)36-27(31-25(32)16-6-9-18(29)10-7-16)24(20)26(33)30-21-15-19(34-4)11-13-22(21)35-5/h6-7,9-11,13,15,17H,8,12,14H2,1-5H3,(H,30,33)(H,31,32)

InChIキー

PEALLTNLZKCSFM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

正規SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。